molecular formula C14H13NO3 B1381246 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid CAS No. 1355200-80-4

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Cat. No.: B1381246
CAS No.: 1355200-80-4
M. Wt: 243.26 g/mol
InChI Key: JPQRFYWNNMSASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the pyridine ring, a methyl group at the fifth position, and a carboxylic acid group at the third position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid typically involves the following steps:

    Nitration: The starting material, 5-methylpyridine, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Benzylation: The amino group is protected by benzylation, forming a benzyloxy group.

    Oxidation: The methyl group at the fifth position is oxidized to a carboxylic acid group using an oxidizing agent like potassium permanganate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    6-(Benzyloxy)-pyridine-3-carboxylic acid: Lacks the methyl group at the fifth position.

    5-Methylpyridine-3-carboxylic acid: Lacks the benzyloxy group.

    6-(Benzyloxy)-5-methylpyridine: Lacks the carboxylic acid group.

Uniqueness: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various scientific domains.

Properties

IUPAC Name

5-methyl-6-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRFYWNNMSASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.